
Methyl 2-isocyanato-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-isocyanato-3-methylbenzoate is an organic compound with the molecular formula C10H9NO3.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanato-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to handle hazardous reagents like phosgene. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can also participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
科学研究应用
Methyl 2-isocyanato-3-methylbenzoate has garnered significant attention in various fields of research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles
作用机制
The mechanism by which methyl 2-isocyanato-3-methylbenzoate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to form stable products such as ureas and carbamates, which are valuable in various applications .
相似化合物的比较
- Methyl 3-isocyanato-2-methylbenzoate
- Methyl 2-isocyanatobenzoate
- Methyl 3-amino-2-methylbenzoate
Comparison: Methyl 2-isocyanato-3-methylbenzoate is unique due to the position of the isocyanate group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to methyl 3-isocyanato-2-methylbenzoate, the position of the isocyanate group in this compound offers different steric and electronic properties, making it suitable for specific applications .
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
methyl 2-isocyanato-3-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-7-4-3-5-8(10(13)14-2)9(7)11-6-12/h3-5H,1-2H3 |
InChI 键 |
MBKIYNGVQCENMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)OC)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)

![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
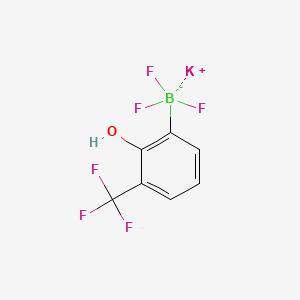
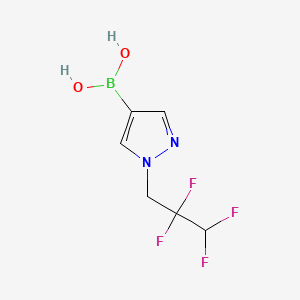
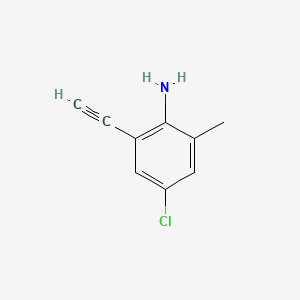
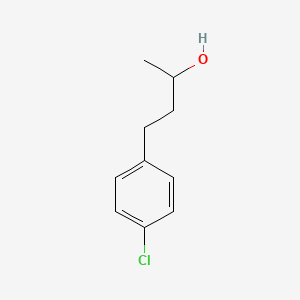
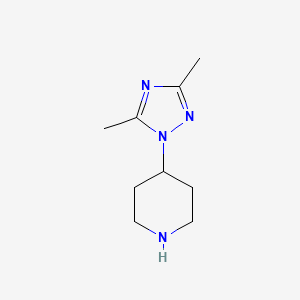
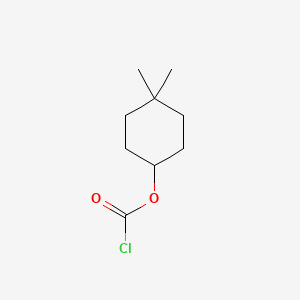
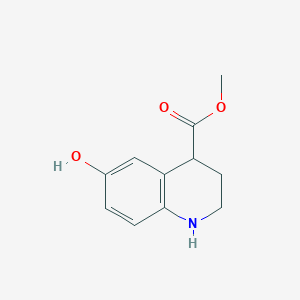
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)

![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
